molecular formula C15H17N3O3 B11062977 N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B11062977
M. Wt: 287.31 g/mol
InChI Key: MSXXZWIHLNNASC-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that features both an imidazole ring and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of an appropriate imidazole derivative with a benzodioxine precursor. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the desired product. For instance, the condensation of N-substituted piperidones with imidazolpropyl groups can be achieved using strong acids .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can target the benzodioxine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (TBHP) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction of the benzodioxine moiety can produce dihydrobenzodioxine derivatives.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the benzodioxine moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-imidazol-1-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to the presence of both the imidazole and benzodioxine groups, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds that lack one of these moieties .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H17N3O3/c19-15(17-4-1-6-18-7-5-16-11-18)12-2-3-13-14(10-12)21-9-8-20-13/h2-3,5,7,10-11H,1,4,6,8-9H2,(H,17,19)

InChI Key

MSXXZWIHLNNASC-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NCCCN3C=CN=C3

Origin of Product

United States

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